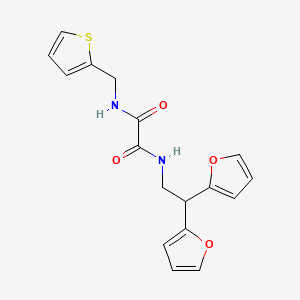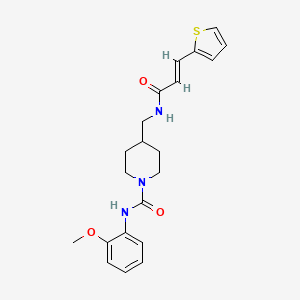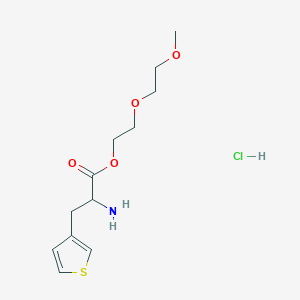
(2-Chlorophenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest, (2-Chlorophenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone, is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential therapeutic applications, including anticancer and antituberculosis activities .
Synthesis Analysis
The synthesis of related piperazine derivatives often involves multi-step reactions. For instance, a linear bi-step approach was used to synthesize a series of compounds with a piperazine moiety, starting with the coupling of 2-furyl(1-piperazinyl)methanone with a dichloro-hydroxybenzenesulfonyl chloride under controlled pH conditions, followed by an O-substitution reaction to yield the final products . Similarly, reductive amination methods have been employed to synthesize [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, indicating the versatility of methods available for constructing such compounds .
Molecular Structure Analysis
The molecular structure of piperazine derivatives is crucial for their biological activity. Although the specific structure of this compound is not detailed in the provided papers, structural characterization is a common practice in the field. For example, the crystal and molecular structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported to understand its formation as a side product in a synthesis process .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives can include amidation, Friedel-Crafts acylation, and hydration, as demonstrated in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride . These reactions are typically chosen for their ability to introduce various functional groups into the piperazine ring, thereby altering the compound's physical and chemical properties to suit specific therapeutic needs.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by the substituents on the piperazine ring. For example, the introduction of alkoxy or aralkyloxy groups can significantly affect the compound's solubility and reactivity . The compounds synthesized in these studies were screened for biological activities, such as α-glucosidase inhibition, hemolytic, cytotoxic, anticancer, and antituberculosis effects, which are directly related to their chemical properties .
Applications De Recherche Scientifique
Anticancer and Antituberculosis Studies
Research has shown that derivatives of (2-Chlorophenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone exhibit significant anticancer and antituberculosis activities. A study demonstrated the synthesis of these derivatives and their effectiveness against human breast cancer cell lines and Mycobacterium tuberculosis, suggesting potential for therapeutic applications in treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Enzyme Inhibition and Therapeutic Agents
Another aspect of research focuses on the synthesis of this compound derivatives as potential therapeutic agents. Studies have explored their inhibition of enzymes such as α-glucosidase, indicating possible applications in treating diseases like diabetes or as inhibitors for other significant enzymes related to various pathologies (Abbasi et al., 2019).
Antimicrobial Activity
The antimicrobial properties of related compounds have also been extensively studied. Research into derivatives of this compound has shown promising results against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Mallesha & Mohana, 2014).
Alzheimer's Disease Research
Compounds synthesized from the base chemical structure have been investigated for their potential in treating Alzheimer's disease. This research has focused on their enzyme inhibitory potentials and mild cytotoxicity, which could offer new avenues for Alzheimer's disease therapy (Hassan et al., 2018).
Propriétés
IUPAC Name |
(2-chlorophenyl)-(4-cyclopropylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c15-13-4-2-1-3-12(13)14(18)16-7-9-17(10-8-16)21(19,20)11-5-6-11/h1-4,11H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWMJMQWYWFNDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(3-(dimethylamino)propyl)-4-(N,N-dimethylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2545771.png)


![(E)-3-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acrylamide](/img/structure/B2545776.png)
![2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide](/img/structure/B2545777.png)
![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-2-carboxylic acid](/img/structure/B2545781.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2545782.png)
![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)


